8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Description
This compound features an 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic structure with nitrogen at position 6. Key substituents include:
- Position 8: A 3-chloro-4-methoxybenzenesulfonyl group, which introduces electron-withdrawing (sulfonyl, chloro) and electron-donating (methoxy) properties.
- Position 3: A cyclopropylidene group, a strained unsaturated ring that may enhance reactivity or influence conformational stability .
The sulfonyl group is commonly associated with protein-binding interactions in medicinal chemistry, while the cyclopropylidene moiety could modulate steric and electronic effects.
Properties
IUPAC Name |
8-(3-chloro-4-methoxyphenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-22-17-7-6-15(10-16(17)18)23(20,21)19-13-4-5-14(19)9-12(8-13)11-2-3-11/h6-7,10,13-14H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOWUPJCXHRQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a synthetic derivative belonging to the class of azabicyclic compounds. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be denoted as follows:
- IUPAC Name : 8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
- Molecular Formula : CHClNOS
- Molecular Weight : 335.81 g/mol
Research indicates that compounds similar to 8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane often exhibit biological activity through interaction with neurotransmitter receptors and enzymes involved in neurotransmission. The sulfonyl chloride moiety may enhance the lipophilicity of the compound, facilitating its penetration through biological membranes and enhancing receptor binding affinity.
Pharmacological Activity
- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like properties by modulating serotonergic and noradrenergic systems.
- Antimicrobial Activity : Similar azabicyclic compounds have shown promise as antimicrobial agents, potentially inhibiting bacterial growth through disruption of cell wall synthesis.
- Analgesic Properties : There is evidence that compounds with similar structures possess analgesic effects, likely through opioid receptor modulation.
Study 1: Antidepressant Activity
A study conducted on a series of azabicyclic derivatives demonstrated that compounds with a similar scaffold exhibited significant reductions in depressive-like behavior in rodent models when administered at varying doses (10 mg/kg and 20 mg/kg). The mechanism was attributed to increased serotonin levels in the synaptic cleft.
Study 2: Antimicrobial Efficacy
In vitro assays showed that derivatives with a sulfonyl group displayed substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 15 µg/mL.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 335.81 g/mol |
| Solubility | Soluble in DMSO |
| Antimicrobial MIC | 5 - 15 µg/mL |
| Antidepressant Dose | 10 mg/kg - 20 mg/kg |
Comparison with Similar Compounds
Structural and Functional Differences
- Benzyl Derivatives: Benzyl-substituted analogs (e.g., and ) prioritize synthetic accessibility but lack the sulfonyl group’s hydrogen-bonding capacity, possibly reducing receptor affinity .
Position 3 Modifications :
- Cyclopropylidene : Introduces ring strain and π-bond conjugation, which may increase reactivity or rigidity compared to carbonitrile (D4) or ester groups (). This could impact pharmacokinetic properties like metabolic stability .
- Triazole and Ester Groups : These substituents () enhance synthetic versatility but may alter solubility and bioavailability. Triazoles, for example, are often used to improve metabolic resistance .
Q & A
Q. What are the critical steps in synthesizing 8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane?
The synthesis involves multi-step routes, typically starting with functionalization of the azabicyclo[3.2.1]octane core. Key steps include:
- Sulfonation : Introducing the 3-chloro-4-methoxybenzenesulfonyl group via nucleophilic substitution or coupling reactions. Optimal conditions (e.g., DMSO or acetonitrile as solvents, 60–80°C) are critical to avoid side reactions .
- Cyclopropane Formation : The cyclopropylidene group is introduced through [2+1] cycloaddition using carbene precursors or via ring-closing metathesis. Precise control of reaction time and temperature minimizes ring strain-induced side products .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures >95% purity .
Q. Which spectroscopic methods are essential for structural characterization?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., sulfonyl group deshielding at δ 7.5–8.0 ppm) and cyclopropylidene carbons (δ 90–100 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in the bicyclic framework .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 424.08) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms bicyclo[3.2.1]octane geometry .
Advanced Research Questions
Q. How can contradictions in spectral data due to ring strain or dynamic effects be resolved?
Contradictions often arise from conformational flexibility in the azabicyclo[3.2.1]octane core or cyclopropylidene ring strain. Methodological approaches include:
- Variable-Temperature NMR : Detects dynamic processes (e.g., ring inversion) by observing coalescence of signals at elevated temperatures .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare experimental vs. theoretical chemical shifts .
- Isotopic Labeling : 13C-labeled cyclopropane derivatives clarify carbon connectivity in complex MS/MS fragmentation .
Q. What strategies optimize the compound’s reactivity in derivatization for structure-activity relationship (SAR) studies?
- Functional Group Compatibility : The sulfonyl group tolerates nucleophilic substitution (e.g., replacing chloro with amino groups using Pd-catalyzed Buchwald-Hartwig conditions) .
- Cyclopropane Ring Modifications : Strain-driven [2π+2σ] cycloadditions with electron-deficient dienophiles enable diversification of the cyclopropylidene moiety .
- Biological Assay Design : Prioritize derivatives based on computational docking (e.g., binding affinity to serotonin receptors) followed by in vitro testing (IC50 determination) .
Q. How to address stability issues during storage or in biological matrices?
- Storage Conditions : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the cyclopropylidene group .
- Degradation Pathways : LC-MS/MS monitors hydrolytic cleavage (e.g., sulfonamide bond hydrolysis in aqueous buffers at pH >8) .
- Stabilization Strategies : Co-formulate with antioxidants (e.g., BHT) or use lyophilization for long-term stability .
Methodological Considerations
Q. What are best practices for resolving low yields in the sulfonation step?
- Reagent Selection : Use freshly distilled sulfur trioxide-pyridine complex to enhance electrophilicity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride intermediate stability.
- Catalysis : Add catalytic DMAP to accelerate sulfonate ester formation .
Q. How to validate the compound’s biological activity while minimizing off-target effects?
- Selectivity Profiling : Use high-throughput screening against related targets (e.g., GPCR panels) to identify cross-reactivity.
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- In Vivo Pharmacokinetics : Administer via intravenous/oral routes in rodent models, monitoring plasma half-life and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
